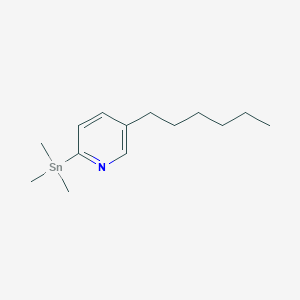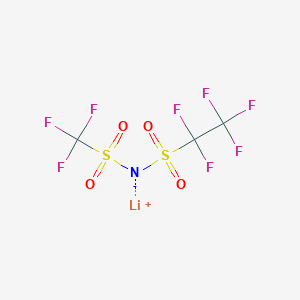
Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide is a lithium salt with the chemical formula Li[N(SO2CF3)(SO2C2F5)]. This compound is known for its high thermal and chemical stability, making it a valuable component in various applications, particularly in the field of electrochemistry. It is commonly used as an electrolyte in lithium-ion batteries due to its excellent electrochemical performance and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide typically involves the reaction of lithium hydroxide with a mixture of trifluoromethanesulfonyl chloride and pentafluoroethanesulfonyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production also emphasizes safety measures to handle the reactive and potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions: Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Complexation Reactions: It forms complexes with various metal ions, enhancing its utility in different applications.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, amines, and thiolates.
Solvents: Organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products Formed:
Substituted Imides: Resulting from nucleophilic substitution.
Metal Complexes: Formed through complexation reactions.
Scientific Research Applications
Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide has a wide range of scientific research applications:
Electrochemistry: Used as an electrolyte in lithium-ion batteries, enhancing their performance and safety.
Materials Science: Employed in the development of advanced materials, including separators and coatings for batteries.
Environmental Chemistry: Studied for its potential in waste treatment and environmental remediation.
Industrial Chemistry: Utilized in various industrial processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide primarily involves its ability to dissociate into lithium ions and the corresponding imide anions. The lithium ions facilitate the conduction of electric current in electrolytes, while the imide anions stabilize the overall structure and enhance the electrochemical properties. The compound’s high solubility in organic solvents and its ability to form stable complexes with metal ions further contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Known for its high solubility and stability, commonly used in lithium-ion batteries.
Lithium trifluoromethanesulfonate: Another lithium salt with similar applications but different chemical properties.
Uniqueness: Lithium (Trifluoromethanesulfonyl)(Pentafluoroethanesulfonyl)imide stands out due to its unique combination of trifluoromethanesulfonyl and pentafluoroethanesulfonyl groups, which provide enhanced thermal and chemical stability. This makes it particularly suitable for high-performance applications where stability and safety are critical.
Properties
Molecular Formula |
C3F8LiNO4S2 |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
lithium;1,1,2,2,2-pentafluoroethylsulfonyl(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C3F8NO4S2.Li/c4-1(5,6)2(7,8)17(13,14)12-18(15,16)3(9,10)11;/q-1;+1 |
InChI Key |
AIYSICKPGZSOLO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


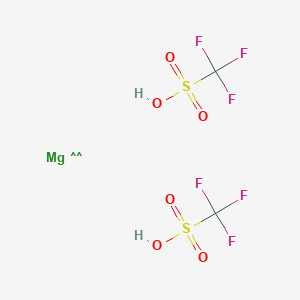
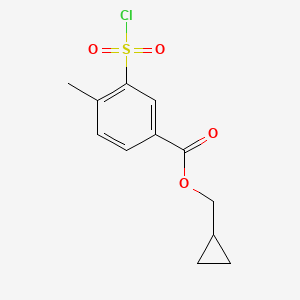
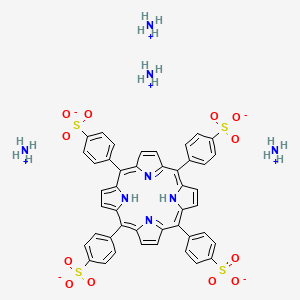

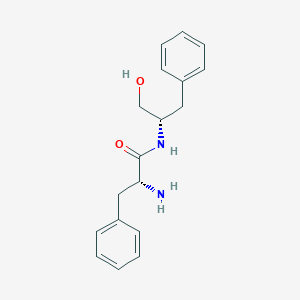
![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15199282.png)
![2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)
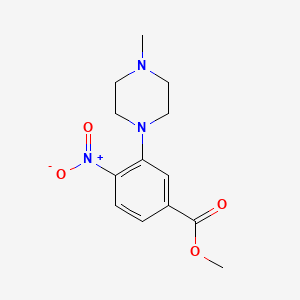
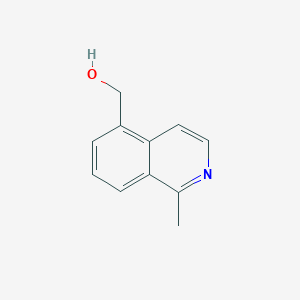

![(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15199317.png)
